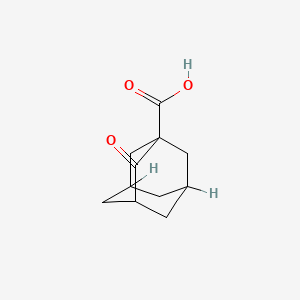
2-Oxoadamantane-1-carboxylic acid
Descripción general
Descripción
2-Oxoadamantane-1-carboxylic acid is a cyclic carboxylic acid that belongs to the class of adamantane derivatives . It has a molecular weight of 194.23 .
Molecular Structure Analysis
The IUPAC name for 2-Oxoadamantane-1-carboxylic acid is 2-oxo-1-adamantanecarboxylic acid . The InChI code for this compound is 1S/C11H14O3/c12-9-8-2-6-1-7 (3-8)5-11 (9,4-6)10 (13)14/h6-8H,1-5H2, (H,13,14) .Physical And Chemical Properties Analysis
2-Oxoadamantane-1-carboxylic acid has a melting point of 167-169°C . Like other carboxylic acids, it is likely to have strong intermolecular attractive forces due to hydrogen bonding .Aplicaciones Científicas De Investigación
1. Biotechnological Preparation and Organic Synthesis
2-Oxoadamantane-1-carboxylic acid, a type of oxo-carboxylic acid, is significant in organic synthesis. Biotechnological methods have been developed for the preparation of oxo- and hydroxycarboxylic acids, including 2-oxoadamantane-1-carboxylic acid, under environmentally friendly conditions. These acids serve as new building blocks in organic synthesis, particularly for hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids, contributing to advances in total synthesis and pharmaceutical research (Aurich et al., 2012).
2. Electrophoretic Properties and Surface Activity
Research on the polarographic properties of 2-oxoadamantane has shown similarities to other adamantane and camphor derivatives. The surface activity of these compounds, including 2-oxoadamantane-1-carboxylic acid, is a key factor in their behavior in electrochemical applications, which can be relevant in various fields like sensor technology and electroplating (Frumkin et al., 1974).
3. Carboxylic Acids in Photoredox Catalysis
The application of carboxylic acids, such as 2-oxoadamantane-1-carboxylic acid, as activation groups in photoredox catalysis has been explored. This approach involves using visible light-mediated photoredox catalysis for radical Michael additions, demonstrating the versatility of carboxylic acids in chemical transformations and synthesis (Chu et al., 2014).
4. Role in Aqueous Dispersion and Electrophoretic Deposition
Studies have shown the impact of carboxylic acids on the electrophoretic deposition and aqueous dispersion properties of materials like ZrO2. This research is crucial for understanding how 2-oxoadamantane-1-carboxylic acid and similar compounds can modify the surface properties of particles, leading to applications in materials science and nanotechnology (Hanaor et al., 2013).
5. Structural Characterization and Pharmaceutical Applications
The structural characterization of 2-oxoadamantane-1-carboxylic acid derivatives has been explored, highlighting their potential in pharmaceutical applications. Such studies provide insights into the molecular configurations of these compounds, which is vital for understanding their interactions and effectiveness in drug development (Delgado et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-oxoadamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-8H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREOOLZKVAFMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxoadamantane-1-carboxylic acid | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide](/img/structure/B2368912.png)

![6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2368915.png)
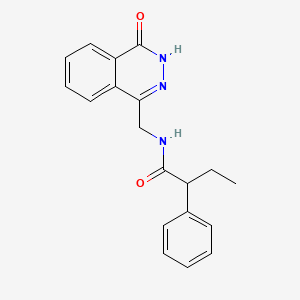
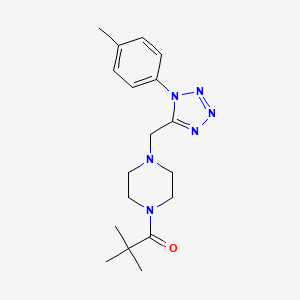
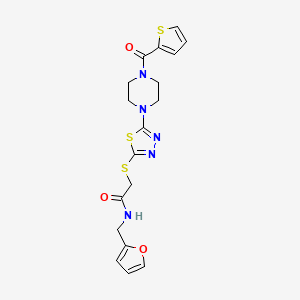

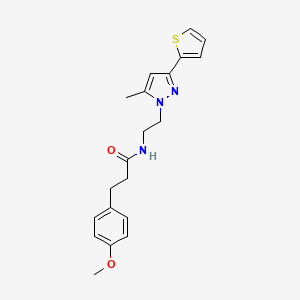

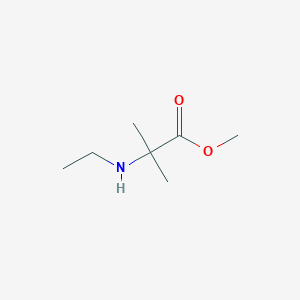
![6-[(4-Tert-butylphenyl)methyl]-3-sulfanyl-2,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2368929.png)
![2-Azaspiro[3.4]octane-2-carboxamide](/img/structure/B2368933.png)
![5-benzyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2368934.png)
![N-[(3-methylphenyl)carbamothioyl]acetamide](/img/structure/B2368935.png)